molecular formula C20H29N5 B5625238 1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine

1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine

カタログ番号 B5625238
分子量: 339.5 g/mol
InChIキー: UEBIDACAICZIEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is involved in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.

作用機序

The mechanism of action of 1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine involves its selective antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the mesolimbic system, and its blockade by this compound leads to a reduction in dopamine release. This reduction in dopamine release has been shown to have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. The compound has been shown to reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and reduce motor symptoms in animal models of Parkinson's disease. These effects are thought to be due to the compound's selective antagonism of the dopamine D3 receptor.

実験室実験の利点と制限

The advantages of using 1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine in lab experiments include its high selectivity for the dopamine D3 receptor, its well-characterized synthesis method, and its extensive characterization in animal models. The limitations of using this compound in lab experiments include its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability.

将来の方向性

There are several future directions for research on 1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine. These include:
1. Further characterization of the compound's pharmacological properties, including its binding affinity and selectivity for other dopamine receptors.
2. Investigation of the compound's potential therapeutic applications in human clinical trials, particularly in the treatment of addiction, schizophrenia, and Parkinson's disease.
3. Development of more efficient synthesis methods and optimization of the compound's purity and yield.
4. Investigation of the compound's potential toxicity and side effects in animal models and human clinical trials.
5. Exploration of the compound's potential applications in other neurological and psychiatric disorders, such as depression and anxiety.
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the dopamine D3 receptor has been shown to have therapeutic effects in animal models, and further research is needed to explore its potential applications in human clinical trials.

合成法

The synthesis of 1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine involves several steps. The initial step involves the reaction of 2-methyl-6-propylpyrimidine-4-carbaldehyde with 2-(pyridin-3-yl)ethylamine to form an intermediate compound. This intermediate compound is then reacted with piperidine-4-amine to yield the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product have been optimized through various methods.

科学的研究の応用

1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine has been extensively studied for its potential therapeutic applications. The compound has been shown to have a high affinity for the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. This system is involved in reward processing and motivation, and dysfunction in this system has been implicated in addiction and other psychiatric disorders.

特性

IUPAC Name

1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5/c1-3-5-19-14-20(24-16(2)23-19)25-12-8-18(9-13-25)22-11-7-17-6-4-10-21-15-17/h4,6,10,14-15,18,22H,3,5,7-9,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBIDACAICZIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC(=N1)C)N2CCC(CC2)NCCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。